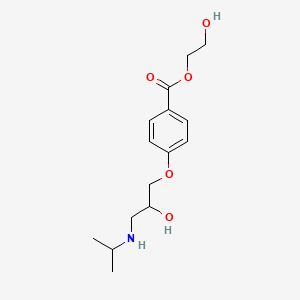
2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” is a chemical compound with the molecular formula C15H23NO5 . It is also known as “ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate” or "4-(2-Hydroxy-3-isopropylaminopropoxy)-benzoic acid ethyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzimidazoles carrying the 2-hydroxy-3-(isopropylamino)propoxy side chain at either the C-4 or C-5 ring positions were synthesized and investigated for beta-adrenergic blocking activity .
Molecular Structure Analysis
The molecular structure of “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” consists of 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 339.427 Da, and the monoisotopic mass is 339.204559 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” include a molecular weight of 297.35 g/mol . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 471.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has a topological polar surface area of 88 Ų .
Aplicaciones Científicas De Investigación
Antimycobacterial Potential
A study explored the synthesis of compounds similar to 2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate. These compounds demonstrated potential antimycobacterial properties, especially against M. avium subsp. paratuberculosis and M. intracellulare, showing higher activity than standard treatments like ciprofloxacin and isoniazid (Tengler et al., 2013).
Beta-Adrenergic Blocking Activity
Research on benzimidazoles carrying the 2-hydroxy-3-(isopropylamino)propoxy side chain revealed their potential as selective beta2 adrenergic blocking agents. This characteristic was particularly notable in guinea pig atrial and tracheal preparations (Crooks et al., 1979).
Solid Phase Synthesis of RNA and DNA-RNA Mixtures
The compound's derivatives were used in the selective benzoylation of the 2'-hydroxyl group in protected ribonucleosides. This facilitated the synthesis of oligoribonucleotides on solid support, contributing to the production of DNA and RNA mixtures (Kempe et al., 1982).
Metabolism Study in Pharmaceuticals
The compound was employed in the asymmetric synthesis and metabolic study of its benzylic hydroxylation metabolites. This research aids in understanding the polymorphically controlled metabolic processes in pharmacokinetics (Shetty & Nelson, 1988).
Development of RNA Synthesis Methodologies
In the synthesis of heparin saccharides, derivatives of the compound were utilized as starting materials for disaccharides, aiding in the advancement of RNA synthesis methodologies (Wyss & Kiss, 1975).
Direcciones Futuras
The future directions for “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” could involve further investigation into its potential applications. For instance, the compound HPP was found to be a potential ligand for liposome targeting to ischemic myocardium . Similar studies could be conducted with “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” to explore its potential uses.
Propiedades
IUPAC Name |
2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-11(2)16-9-13(18)10-21-14-5-3-12(4-6-14)15(19)20-8-7-17/h3-6,11,13,16-18H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZFOMIRKHLDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

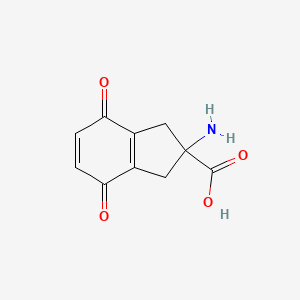
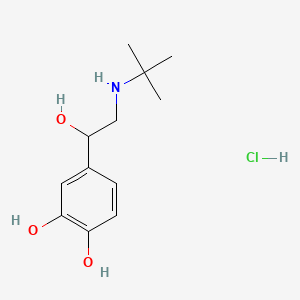
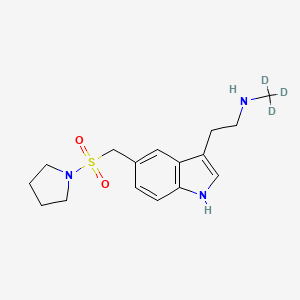
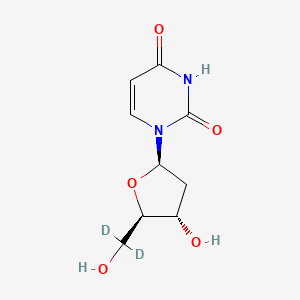
![2-Propanone, 1-[(dimethylsilyl)oxy]- (9CI)](/img/no-structure.png)

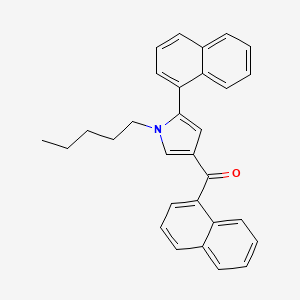
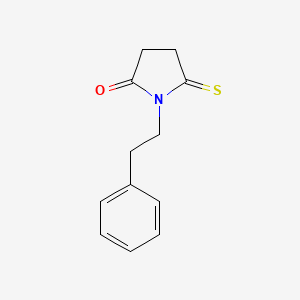

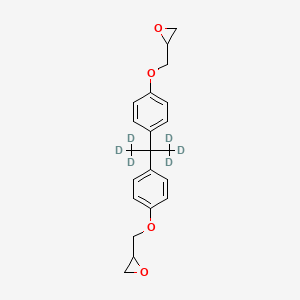
![D-[4-13C]Erythrose](/img/structure/B583604.png)